(2E)-3-(dimethylamino)-1-(2-methoxyphenyl)prop-2-en-1-one
Overview
Description
(2E)-3-(dimethylamino)-1-(2-methoxyphenyl)prop-2-en-1-one, commonly known as DMAMPO, is a synthetic compound that has been used in a variety of scientific research applications. DMAMPO is a member of the aminopropenone family of compounds and has become increasingly popular due to its unique properties and applications.
Scientific Research Applications
Application in Cancer Research
- Synthesis and Characterization for Cancer Treatment : A study explored the synthesis and characterization of substituted chalcone ligands, including derivatives of (2E)-3-(dimethylamino)-1-(2-methoxyphenyl)prop-2-en-1-one, for potential application in chemotherapeutics against breast cancer. These compounds demonstrated significant anti-breast cancer activity, suggesting their potential as new leads for cancer treatment optimization (Singh et al., 2016).
Application in Optical Studies
- Optical Properties and Physicochemical Investigations : Research on the synthesis of (2E)-3-[4-(dimethylamino)phenyl]-1-(2-hydroxyphenyl)prop-2-en-1-one (DPHP), a related compound, highlighted its significant optical properties. The study's focus on its solvatochromic properties and potential application as a probe and quencher suggests its utility in optical studies (Khan et al., 2016).
Application in Materials Science
- Non-Linear Optical Material Research : Investigations into the non-linear refractive index and absorption coefficient of (2E)-3-[4-(Dimethylamino)phenyl]-1-(2,5-dimethylthiophen-3-yl)prop-2-en-1-one reveal its potential as a candidate for optical limiting and optical devices in low power regimes. This research contributes to the development of materials for advanced optical applications (Henari & Asiri, 2011).
Application in Antimicrobial Research
- Antimicrobial Activity Assessment : A study on the synthesis and spectroscopic characterization of a similar compound, (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)-prop-2-en-1-one, included an antimicrobial study. This research demonstrates the potential application of such compounds in developing antimicrobial agents (Sadgir et al., 2020).
Application in Organic Synthesis
- Role in Organic Synthesis Processes : The compound (E)-3-(Dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one has been identified as an excellent ligand for copper-catalyzed N-arylation of azoles and amides with aryl halides. This highlights its role in facilitating complex organic synthesis processes (Cheng et al., 2009).
properties
IUPAC Name |
(E)-3-(dimethylamino)-1-(2-methoxyphenyl)prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-13(2)9-8-11(14)10-6-4-5-7-12(10)15-3/h4-9H,1-3H3/b9-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKNJWYUQADHZSM-CMDGGOBGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC=CC=C1OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC=CC=C1OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(dimethylamino)-1-(2-methoxyphenyl)prop-2-en-1-one |
Synthesis routes and methods I
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Synthesis routes and methods II
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Citations
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